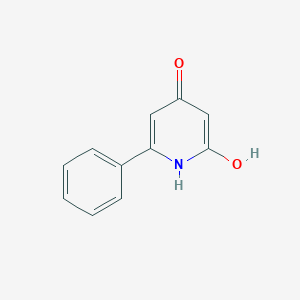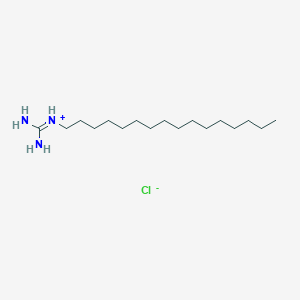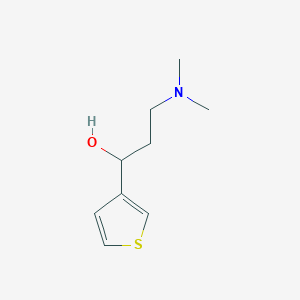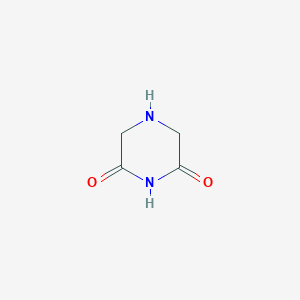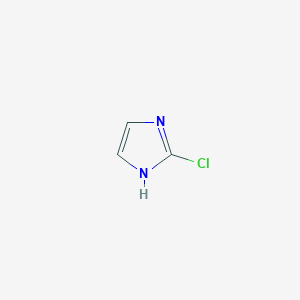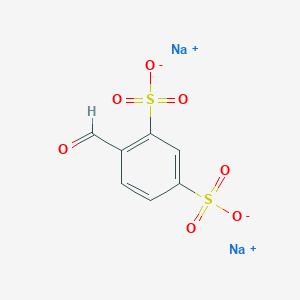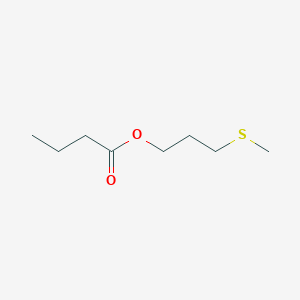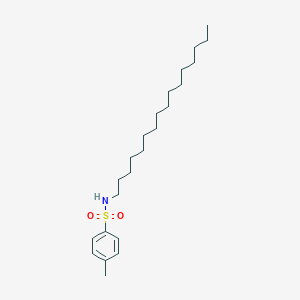
N-Hexadecyl-para-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-para-toluenesulfonamide, also known as HTSA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HTSA belongs to the class of sulfonamides, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-para-toluenesulfonamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-Hexadecyl-para-toluenesulfonamide is its use as a surfactant in the oil industry. N-Hexadecyl-para-toluenesulfonamide can be used as an emulsifier to stabilize oil-water mixtures, which can improve the efficiency of oil recovery.
N-Hexadecyl-para-toluenesulfonamide has also been studied for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of metals in acidic environments, such as in oil wells and pipelines.
In addition, N-Hexadecyl-para-toluenesulfonamide has been investigated for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for use as a disinfectant or preservative.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-para-toluenesulfonamide is not fully understood. However, it is believed to function as a surfactant by lowering the surface tension of liquids. This property allows N-Hexadecyl-para-toluenesulfonamide to stabilize emulsions and prevent the aggregation of particles.
Biochemische Und Physiologische Effekte
N-Hexadecyl-para-toluenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it can cause skin irritation and eye damage upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Hexadecyl-para-toluenesulfonamide in lab experiments is its ability to stabilize emulsions, which can improve the efficiency of experiments involving oil-water mixtures. However, N-Hexadecyl-para-toluenesulfonamide is not suitable for experiments involving biological samples, as it may cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research involving N-Hexadecyl-para-toluenesulfonamide. One area of interest is its potential use as a drug delivery agent. N-Hexadecyl-para-toluenesulfonamide can be functionalized with various molecules, such as peptides or antibodies, to target specific cells or tissues.
Another area of interest is its use as a biosurfactant. Biosurfactants are surfactants produced by microorganisms and have several advantages over synthetic surfactants, such as biodegradability and low toxicity. N-Hexadecyl-para-toluenesulfonamide could be produced by microorganisms, making it a potential candidate for use as a biosurfactant.
Conclusion
In conclusion, N-Hexadecyl-para-toluenesulfonamide is a synthetic compound that has potential applications in various fields. Its ability to stabilize emulsions makes it useful in the oil industry, while its antimicrobial properties make it a potential candidate for use as a disinfectant or preservative. Future research involving N-Hexadecyl-para-toluenesulfonamide could focus on its potential use as a drug delivery agent or biosurfactant.
Synthesemethoden
N-Hexadecyl-para-toluenesulfonamide can be synthesized by reacting para-toluenesulfonic acid with hexadecylamine in the presence of a catalyst. The reaction proceeds via the formation of an amide bond between the amine and the acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
18049-99-5 |
|---|---|
Produktname |
N-Hexadecyl-para-toluenesulfonamide |
Molekularformel |
C23H41NO2S |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N-hexadecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-27(25,26)23-19-17-22(2)18-20-23/h17-20,24H,3-16,21H2,1-2H3 |
InChI-Schlüssel |
LXAJCOHPBQVOJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Synonyme |
N-Hexadecyl-4-toluenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





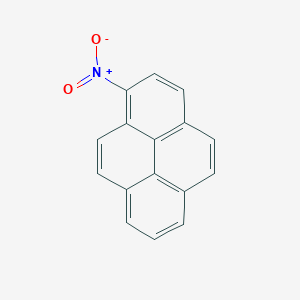
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
